4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline
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Description
4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline is a useful research compound. Its molecular formula is C19H24N2O and its molecular weight is 296.414. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Conformational Studies
Compounds containing azabicyclo[3.2.1]octane skeletons are of significant interest due to their rigid structures, which are useful in the synthesis of conformationally restricted analogues of bioactive molecules. The synthesis of such compounds often involves novel synthetic routes that enable the introduction of functional groups at strategic positions, facilitating further chemical transformations. For instance, the synthesis of a rigid analogue of 2-aminoadipic acid, incorporating an 8-azabicyclo[3.2.1]octane skeleton, demonstrates the utility of these frameworks in constructing complex molecular architectures (Kubyshkin et al., 2009).
Potential as Intermediates for Bioactive Molecules
Azabicyclo[3.2.1]octane derivatives have been explored for their potential in medicinal chemistry, particularly as intermediates in the synthesis of compounds with bioactive properties. For example, studies on the synthesis of scopine 3-amino-2-phenylpropionate derivatives reveal the versatility of the tropane fragment (found in natural alkaloids such as atropine and scopolamine) in generating compounds with analgesic, antihypertensive, and antiparkinsonian activities (Vlasova et al., 2006). Additionally, research into the conformational properties of diazabicyclo[3.2.1]octanes active on opioid receptors highlights the importance of the azabicyclo[3.2.1]octane framework in the design of opioid receptor ligands (Toma et al., 1992).
Properties
IUPAC Name |
(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-[4-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-20(2)16-7-5-14(6-8-16)19(22)21-17-9-10-18(21)12-15(11-17)13-3-4-13/h5-8,17-18H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWLJZNBVXIFJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(=C4CC4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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